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For Researchers, Scientists, and Drug Development Professionals

Introduction
PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with demonstrated anti-

neoplastic properties. It exerts its effects by inhibiting the activity of several key HATs, including

Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] This

inhibition leads to a global reduction in histone acetylation, altering chromatin structure and

gene expression, which can ultimately induce cell cycle arrest and apoptosis in cancer cells.

Preclinical studies have shown that PU139 can inhibit the growth of various cancer cell lines

and demonstrates synergistic anti-tumor activity when used in combination with conventional

chemotherapeutic agents like doxorubicin. This document provides detailed protocols for the

intraperitoneal (IP) injection of PU139 in murine models, based on published preclinical data, to

guide researchers in designing their in vivo studies.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of PU139 against various HATs

and its growth-inhibitory effects on a panel of human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of PU139 against Histone Acetyltransferases
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Target HAT IC₅₀ (µM)

Gcn5 8.39

PCAF 9.74

CBP 2.49

p300 5.35

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Growth Inhibition (GI₅₀) of PU139 in Human Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM)

A431 Skin Carcinoma < 60

A549 Lung Carcinoma < 60

A2780 Ovarian Cancer < 60

HepG2 Liver Cancer < 60

SW480 Colon Cancer < 60

U-87 MG Glioblastoma < 60

HCT116 Colon Cancer < 60

SK-N-SH Neuroblastoma < 60

MCF7 Breast Cancer < 60

Data sourced from MedchemExpress.[1]

Experimental Protocols
Protocol 1: Preparation of PU139 Formulation for
Intraperitoneal Injection
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This protocol is based on the successful in vivo administration of PU139 in a neuroblastoma

xenograft model.

Materials:

PU139 (powder)

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)

Tween-80

Sterile Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

Vehicle Preparation:

In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric

ratio:

10% DMSO

40% PEG300 (or PEG400)

5% Tween-80

45% Sterile Saline

Vortex the mixture thoroughly until a homogenous solution is formed.

PU139 Formulation:
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Calculate the required amount of PU139 powder based on the desired final concentration

and the total volume of the formulation to be prepared. For a 25 mg/kg dose in a mouse

with an injection volume of 100 µL, a typical concentration would be 5 mg/mL.

Weigh the calculated amount of PU139 powder and place it in a sterile microcentrifuge

tube.

Add the appropriate volume of the prepared vehicle to the PU139 powder.

Vortex the mixture vigorously for 5-10 minutes to dissolve the PU139.

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10

minutes.

Visually inspect the solution to ensure it is clear and free of any particulate matter before

injection.

It is recommended to prepare the formulation fresh on the day of injection.

Protocol 2: Intraperitoneal Injection in Mice
This protocol outlines the standard procedure for administering the prepared PU139
formulation to mice.

Materials:

Prepared PU139 formulation

Mouse restrainer

27-30 gauge needles

1 mL syringes

70% ethanol wipes

Animal scale

Procedure:
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Animal Preparation:

Weigh the mouse to accurately calculate the injection volume based on the desired

dosage (e.g., 25 mg/kg).

Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The scruff of the

neck can be held to immobilize the head and body.

Injection Site Identification:

Position the mouse to expose its abdomen. The ideal injection site is in the lower right or

left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

Injection:

Swab the injection site with a 70% ethanol wipe and allow it to dry.

Draw the calculated volume of the PU139 formulation into the syringe.

Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be

felt as the needle penetrates the peritoneum.

Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel or

organ. If blood or any colored fluid enters the syringe, withdraw the needle and reinject at

a different site with a fresh needle and syringe.

Slowly inject the solution into the peritoneal cavity.

Withdraw the needle smoothly.

Post-injection Monitoring:

Return the mouse to its cage and monitor for any signs of distress, such as lethargy,

abnormal posture, or signs of pain at the injection site.

In the study by Gajer et al. (2015), PU139 was administered on days 14 and 21 in

combination with doxorubicin. The frequency of administration should be determined

based on the specific experimental design.
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Visualization of Signaling Pathway and
Experimental Workflow
Signaling Pathway of PU139 Action
PU139 acts as a pan-histone acetyltransferase (HAT) inhibitor, primarily targeting Gcn5, PCAF,

CBP, and p300. These HATs are crucial for acetylating histone proteins, a key post-translational

modification that generally leads to a more relaxed chromatin structure, facilitating gene

transcription. By inhibiting these HATs, PU139 prevents the transfer of acetyl groups to lysine

residues on histone tails. This results in a more condensed chromatin state (heterochromatin),

which represses the transcription of genes involved in cell proliferation and survival, ultimately

leading to anti-tumor effects.
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Caption: Mechanism of action of PU139 as a pan-HAT inhibitor.

Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of PU139
in a xenograft mouse model, as described in preclinical studies.
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Experiment Setup

Treatment Phase

Monitoring and Analysis

1. Tumor Cell Implantation
(e.g., SK-N-SH neuroblastoma cells)

Subcutaneously into flank of mice

2. Allow Tumors to Reach
Palpable Size

3. Randomize Mice into
Treatment Groups

4. Administer Treatment
(e.g., Vehicle, PU139, Doxorubicin,

PU139 + Doxorubicin)

PU139 via Intraperitoneal (IP) Injection
(e.g., 25 mg/kg)

5. Monitor Tumor Volume
and Body Weight Regularly

6. Euthanize Mice at
Pre-defined Endpoint

7. Analyze Tumor Growth Inhibition
and Statistical Significance

Click to download full resolution via product page

Caption: Workflow for a typical in vivo xenograft study with PU139.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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